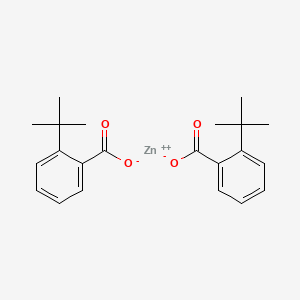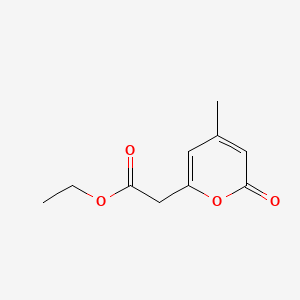
Benzo(e)pyrene, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)pyrene, methyl- is a derivative of benzo(e)pyrene, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are characterized by multiple aromatic rings fused together. Benzo(e)pyrene, methyl- is known for its structural complexity and potential biological activity. It is a colorless compound that can be found in various environmental sources, including coal tar, cigarette smoke, and grilled foods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo(e)pyrene, methyl- typically involves the methylation of benzo(e)pyrene. One common method is the Friedel-Crafts alkylation, where benzo(e)pyrene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzo(e)pyrene, methyl- often involves large-scale methylation processes using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Types of Reactions:
Reduction: Reduction reactions can convert benzo(e)pyrene, methyl- into less complex hydrocarbons, although these reactions are less common.
Substitution: Electrophilic substitution reactions can occur, where functional groups are introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Epoxides, dihydrodiols, and quinones.
Reduction: Simplified hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(e)pyrene, methyl- has significant applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo(e)pyrene, methyl- involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides. These intermediates can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound .
Vergleich Mit ähnlichen Verbindungen
Benzo(a)pyrene: Another PAH with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional aromatic rings, leading to different chemical properties.
Indenopyrenes: Compounds with indene fused to pyrene, showing distinct reactivity
Uniqueness: Benzo(e)pyrene, methyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. Its distinct structure allows for targeted studies on the effects of methylation on PAHs .
Eigenschaften
CAS-Nummer |
41699-04-1 |
|---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
3-methylbenzo[e]pyrene |
InChI |
InChI=1S/C21H14/c1-13-9-11-19-17-7-3-2-6-16(17)18-8-4-5-14-10-12-15(13)21(19)20(14)18/h2-12H,1H3 |
InChI-Schlüssel |
WBXTZNRNKDKGAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C5=CC=CC=C5C4=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)


